molecular formula C22H26N2O2 B13138672 Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)- CAS No. 918442-29-2

Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)-

Katalognummer: B13138672
CAS-Nummer: 918442-29-2
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: SHQBACIMPQQESH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine is a complex organic compound characterized by its unique structural features. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluorenyl group and the nitro substituent imparts distinct chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents .

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted fluorenes and azetidines, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(9,9-Dibutyl-7-nitro-9H-fluoren-2-yl)ethanone oxime-O-acetate
  • 1-(9,9-Dibutyl-7-nitro-9H-fluoren-2-yl)-ethanone oxime

Uniqueness

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine is unique due to its specific structural features, such as the dipropyl substitution on the fluorenyl group and the presence of the azetidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

918442-29-2

Molekularformel

C22H26N2O2

Molekulargewicht

350.5 g/mol

IUPAC-Name

1-(7-nitro-9,9-dipropylfluoren-2-yl)azetidine

InChI

InChI=1S/C22H26N2O2/c1-3-10-22(11-4-2)20-14-16(23-12-5-13-23)6-8-18(20)19-9-7-17(24(25)26)15-21(19)22/h6-9,14-15H,3-5,10-13H2,1-2H3

InChI-Schlüssel

SHQBACIMPQQESH-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(C2=C(C=CC(=C2)N3CCC3)C4=C1C=C(C=C4)[N+](=O)[O-])CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.